molecular formula C10H19NO2 B13575547 Ethyl 2-(piperidin-3-yl)propanoate

Ethyl 2-(piperidin-3-yl)propanoate

Cat. No.: B13575547
M. Wt: 185.26 g/mol
InChI Key: XRIQVADXRZQOLP-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-3-yl)propanoate: is an organic compound that belongs to the class of esters. It contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(piperidin-3-yl)propanoate typically involves the reaction of piperidine with ethyl acrylate under specific conditions. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at temperatures between 120-160°C for 16-20 hours .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes steps such as washing the reaction mixture with organic solvents, concentrating under reduced pressure, and recrystallizing to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(piperidin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(piperidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

  • Ethyl 3-(piperidin-2-yl)propanoate
  • Ethyl 4-(piperidin-3-yl)butanoate
  • Ethyl 2-(pyrrolidin-3-yl)propanoate

Comparison: Ethyl 2-(piperidin-3-yl)propanoate is unique due to its specific substitution pattern on the piperidine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-piperidin-3-ylpropanoate

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)8(2)9-5-4-6-11-7-9/h8-9,11H,3-7H2,1-2H3

InChI Key

XRIQVADXRZQOLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1CCCNC1

Origin of Product

United States

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